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2-(4-Methoxyphenoxy)propanoic acid
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)propanoic acid is an organic compound known for its role as a sweetness inhibitor. It is used to reduce the sweetness intensity of various sweeteners in food products. This compound has applications in the food industry, particularly in products where excessive sweetness needs to be controlled .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptors located in the taste buds of the tongue . These receptors are responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of sweet taste . It binds to the sweet taste receptors, thereby reducing the ability of sweet substances to bind to these receptors . This results in a decrease in the perceived intensity of sweetness .
Biochemical Pathways
It is known that the perception of sweet taste involves multiple receptor types and transduction mechanisms . By inhibiting the sweet taste receptors, Na-PMP likely affects these pathways and mechanisms .
Result of Action
The main result of Na-PMP’s action is a reduction in the perceived intensity of sweetness . It effectively inhibits the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence .
Action Environment
The action of Na-PMP can be influenced by various environmental factors. For example, the concentration of Na-PMP can affect its inhibitory effect on sweetness perception . Higher concentrations of Na-PMP result in a greater reduction in sweetness intensity . Furthermore, the presence of other substances, such as other sweeteners, can also influence the action of Na-PMP .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that this compound interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.
Cellular Effects
In terms of cellular effects, this compound has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .
Molecular Mechanism
It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that this compound may have long-term effects on sweetness perception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the esterification reaction between phenol and bromoacetic acid. The process involves the reaction of phenol with sodium carbonate to form phenoxide, which then reacts with bromoacetic acid to produce this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify its aromatic ring[][4].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions[][4].
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds and alcohol derivatives[4][4].
Wissenschaftliche Forschungsanwendungen
Lipid-Lowering Effects
Research indicates that 2-(4-methoxyphenoxy)propanoic acid and its sodium salt are effective in managing hyperlipidemia. They function similarly to fenofibrate, a commonly used fibrate medication. Studies have demonstrated that this compound can significantly reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). These effects were observed in animal models, where administration of the compound resulted in improved lipid profiles after three weeks of treatment .
Table 1: Lipid Profile Changes Induced by this compound
Parameter | Before Treatment | After Treatment |
---|---|---|
Total Cholesterol (TC) | High | Reduced |
Triglycerides (TG) | High | Reduced |
LDL Cholesterol | High | Reduced |
HDL Cholesterol | Low | Increased |
The compound's safety profile is notable, as it is generally recognized as safe and non-toxic, making it a promising candidate for further pharmacological development .
Preventive Healthcare
Beyond treating existing conditions, this compound may serve as a preventive agent against hyperlipidemia, particularly in populations at risk due to high-fat diets. Its application as a dietary supplement could help mitigate the risk of cardiovascular diseases associated with elevated lipid levels .
Sweetness Inhibition
Another significant application of this compound is its role as a sweetness inhibitor. Studies have shown that Na-PMP effectively reduces the sweetness intensity of various sweeteners, including sucrose and aspartame. This property has led to its approval for use in confectionery products in the United States at concentrations up to 150 parts per million (ppm) .
Table 2: Sweetness Inhibition by Na-PMP on Various Sweeteners
Sweetener Type | Sweetness Rating Reduction (%) |
---|---|
Sucrose | Significant |
Aspartame | Significant |
Stevioside | Moderate |
Acesulfame-K | Minor |
The mechanism behind this inhibition may involve competitive binding to sweet taste receptors, suggesting potential applications in formulating low-calorie or sugar-free products .
Clinical Research
A study conducted on the effects of Na-PMP on a panel of trained tasters revealed that it selectively inhibited sweetness without affecting bitterness perception. This finding supports the idea that distinct receptor sites exist for sweet and bitter tastes .
Food Science Applications
In food science, Na-PMP's ability to modulate sweetness is being explored for creating healthier food options that maintain palatability while reducing caloric intake from sugars .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenoxy)propanoic acid
- 2-(4-Bromophenoxy)propanoic acid
- 2-(4-Methylphenoxy)propanoic acid
Uniqueness
2-(4-Methoxyphenoxy)propanoic acid is unique due to its specific structure, which allows it to effectively inhibit sweetness without affecting other taste perceptions. Its methoxy group at the para position plays a crucial role in its inhibitory activity, making it distinct from other similar compounds .
Biologische Aktivität
2-(4-Methoxyphenoxy)propanoic acid, also known as lactisole or Na-PMP, is a compound that has garnered attention for its unique biological activity, particularly in the realm of taste modulation. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- CAS Number : 13794-15-5
This compound primarily functions as a sweet taste receptor antagonist . It selectively binds to the T1R2+T1R3 heterodimer, inhibiting the interaction between sweet tastants and receptors, thereby reducing perceived sweetness. This competitive inhibition has been demonstrated across various sweeteners, including sucrose and aspartame .
Key Mechanisms:
- Competitive Inhibition : Na-PMP acts by blocking sweet taste receptors without affecting other taste modalities such as bitterness .
- Receptor Sensitization : Pre-treatment with Na-PMP can sometimes enhance sweetness perception for specific sweeteners, indicating a complex interaction with taste receptors .
Sweetness Inhibition Studies
Research has shown that Na-PMP effectively reduces sweetness intensity across a range of sweeteners. A study involving a trained sensory panel found that Na-PMP significantly blocked sweetness for 12 out of 15 tested sweeteners at concentrations of 250 and 500 ppm . Notably, it demonstrated varying efficacy depending on the type of sweetener and the area of the tongue stimulated.
Sweetener Type | Sweetness Reduction (%) |
---|---|
Sucrose | Significant |
Aspartame | Significant |
Monoammonium Glycyrrhizinate | Minimal |
Neohesperidin Dihydrochalcone | Minimal |
Case Studies
-
Regional Variation in Sweet Suppression :
A study by Warnock and Delwiche (2006) highlighted differences in sweetness suppression efficacy across various areas of the mouth. Participants rated sweetness, sourness, and bitterness under different conditions with and without Na-PMP. Results indicated significant suppression of sweetness perception across all stimulation areas . -
Temporal Properties :
Another investigation assessed the temporal effects of Na-PMP on sweetness intensity and persistence. It was found that while sweetness intensity was reduced, bitterness remained unaffected at tested concentrations .
Applications in Industry and Research
Given its ability to modulate sweetness perception, this compound has potential applications in several fields:
- Food Industry : It can be utilized to create low-calorie food products by reducing sugar content while maintaining flavor.
- Pharmacology : Research is ongoing into its use as an anti-obesity agent due to its ability to inhibit sugar intake.
- Sensory Research : Na-PMP serves as a valuable tool for studying taste receptor mechanisms and their physiological implications.
Eigenschaften
CAS-Nummer |
4276-74-8 |
---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(2S)-2-(4-methoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
MIEKOFWWHVOKQX-ZETCQYMHSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC |
melting_point |
65 - 66 °C |
Physikalische Beschreibung |
Solid |
Löslichkeit |
3129 mg/L @ 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?
A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of this compound in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.
Q2: Are there regional differences in how effectively this compound suppresses sweetness perception?
A: Research indicates that the sweetness suppression by this compound can vary depending on the area of the tongue stimulated. [] Specifically, when this compound is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of this compound as a sweetness inhibitor.
Q3: Beyond its taste-modifying properties, are there other applications for this compound?
A: While the provided research primarily focuses on the sensory aspects of this compound, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.
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